molecular formula C19H21NO2 B11799494 (2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone

(2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11799494
M. Wt: 295.4 g/mol
InChI Key: QRFQAGDDEGQWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone is a chemical compound of interest in scientific research. Its molecular structure, which incorporates a methanone group linked to a piperidine and a methoxyphenyl ring, suggests potential as a key intermediate or building block in organic synthesis and medicinal chemistry research . Researchers are exploring its utility in developing novel pharmacologically active molecules, particularly as a scaffold for receptor targeting and enzyme inhibition studies. The compound's mechanism of action is area-specific, but its design may allow it to interact with various enzymatic pathways or receptor sites, making it a valuable tool for probing biological processes . As with many novel synthetic intermediates, its full research value is still being defined across multiple disciplines. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

[2-(2-methoxyphenyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H21NO2/c1-22-18-13-6-5-11-16(18)17-12-7-8-14-20(17)19(21)15-9-3-2-4-10-15/h2-6,9-11,13,17H,7-8,12,14H2,1H3

InChI Key

QRFQAGDDEGQWOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound (2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone, also known as a piperidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Anticancer Properties

Research indicates that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar piperidine derivatives can inhibit tubulin polymerization, a crucial process for cancer cell division. The inhibition of tubulin assembly has been linked to effective suppression of various cancer cell lines, including MCF-7 breast cancer cells, with reported IC50 values as low as 15 nM for certain derivatives .

Table 1: Summary of Anticancer Activities of Piperidine Derivatives

Compound NameCell LineIC50 (nM)Mechanism of Action
Compound 22MCF-715Tubulin polymerization inhibition
Compound 28Various0.86Tubulin assembly inhibition

Neuropharmacological Effects

Piperidine derivatives are also studied for their neuropharmacological effects. The compound has been evaluated for its potential in treating neurological disorders. Similar structures have shown promise in modulating neurotransmitter systems and demonstrating anti-inflammatory effects in models of neurodegeneration .

Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of related piperidine compounds highlighted their ability to reduce oxidative stress and inflammation in neuronal cells. This suggests that this compound may also possess similar protective properties.

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinities and interaction modes of this compound with target proteins involved in cancer progression. Such studies indicate that the methoxy group plays a pivotal role in enhancing binding affinity to target sites on tubulin .

Scientific Research Applications

Anticancer Properties

Research indicates that piperidine derivatives, including (2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone, exhibit significant anticancer activity. The compound's mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Table 1: Summary of Anticancer Activities of Piperidine Derivatives

Compound NameCell LineIC50 (nM)Mechanism of Action
Compound 22MCF-715Tubulin polymerization inhibition
Compound 28Various0.86Tubulin assembly inhibition

Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 15 nM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Neuropharmacological Effects

The compound has also been evaluated for its potential in treating neurological disorders. Piperidine derivatives are known to modulate neurotransmitter systems and demonstrate anti-inflammatory effects, making them promising candidates for neuroprotective therapies.

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of related piperidine compounds highlighted their ability to reduce oxidative stress and inflammation in neuronal cells. This suggests that this compound may possess similar protective properties, potentially aiding in the treatment of neurodegenerative diseases.

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinities and interaction modes of this compound with target proteins involved in cancer progression. These studies indicate that the methoxy group enhances binding affinity to target sites on tubulin, further supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals key differences in substituent effects, synthetic yields, and biological activities. Below is a detailed comparison:

Key Observations

Substituent Position and Yield :

  • Para-substituted derivatives (e.g., compound 9 in ) exhibit higher synthetic yields (30%) compared to ortho or meta analogs (24–26%) . This suggests steric and electronic factors at the substitution site influence reaction efficiency.
  • Halogenated analogs (e.g., compound 10 with Cl) show improved yields (41%) and receptor binding due to electron-withdrawing effects .

Biological Activity: The 2-methoxyphenyl group in the target compound may confer moderate histamine H3 receptor affinity, as seen in related benzophenones with methoxy groups (). Chlorophenyl (compound 10) and fluorophenyl (compound 11 in ) derivatives demonstrate enhanced cholinesterase inhibitory activity compared to non-halogenated analogs, likely due to increased electrophilicity .

Structural Complexity :

  • Compounds with trifluoromethylphenyl or imidazopyridazine groups () require multistep syntheses involving catalysts like HBTU, leading to lower yields (11–30%) .
  • The target compound’s simpler structure (lacking bulky substituents) may offer advantages in synthetic scalability and metabolic stability.

Physicochemical Properties :

  • Methoxy groups (as in the target compound) increase lipophilicity (logP ~1.5–2.0), favoring membrane permeability, while polar groups like hydroxymethyl (compound 8f in ) improve solubility but reduce bioavailability .

Research Findings and Implications

  • Receptor Binding : The piperidine ring in the target compound likely engages in hydrogen bonding with histamine H3 receptors, similar to compounds in and .
  • Enzyme Inhibition : Structural analogs with para-substituted halogens (Cl, F) show superior cholinesterase inhibition (IC50 < 1 µM) compared to methoxy derivatives, suggesting halogenation as a strategy for optimizing activity .
  • Synthetic Feasibility: The target compound’s moderate yield (~30%) aligns with standard benzophenone synthesis protocols, though halogenated derivatives (e.g., compound 10) offer higher efficiency .

Preparation Methods

Step 1: Mitsunobu Coupling

A 2-methoxyphenol derivative reacts with piperidine-1-carboxylic acid under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF at 70°C. This forms a protected intermediate with 85% yield.

Step 2: Nucleophilic Substitution

The intermediate undergoes substitution with phenylmagnesium bromide (2.0 equiv) in a DCM/acetonitrile (1:2 v/v) mixture at −20°C. Boron trifluoride etherate (1.5 equiv) catalyzes the reaction, achieving 68% yield after column chromatography.

Step 3: Deprotection

Acetyl groups are removed using methanolic sodium hydroxide (0.5 M) at 50°C for 4 hours. Aqueous workup and recrystallization from absolute ethanol yield the deprotected product (91% purity by HPLC).

Palladium-Catalyzed Cross-Coupling Approach

Source adapts a palladium-mediated strategy for analogous piperidine ketones:

  • Dithiocarbamate Formation : 2-(2-Methoxyphenyl)piperidine reacts with carbon disulfide and triethylamine to generate a dithiocarbamate anion.

  • Cross-Coupling : The anion couples with phenylglyoxylic acid using (dppf)PdCl₂ (10 mol%) and (NH₄)₂S₂O₈ in THF at 70°C under argon. This one-pot method achieves 82% yield after silica gel chromatography.

Advantages :

  • Eliminates intermediate isolation.

  • Tolerates electron-deficient aryl groups without side reduction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Amide Condensation72–7895Short reaction timeRequires stoichiometric base
Multi-Step Synthesis68–8591High functional group toleranceComplex purification steps
Palladium Catalysis8298One-pot synthesisCostly catalysts

Optimization Strategies and Scale-Up Considerations

Solvent Systems

  • Mixed Solvents : DCM/acetonitrile (1:2 v/v) improves solubility of intermediates during nucleophilic substitutions.

  • Recrystallization : Ethanol/water (4:1 v/v) maximizes crystal lattice formation, reducing impurity entrapment.

Catalytic Efficiency

  • Pd Catalysts : (dppf)PdCl₂ shows superior turnover numbers (>1,000) compared to Pd(OAc)₂ in cross-couplings.

  • Acid Scavengers : Triethylsilane (1.2 equiv) suppresses proto-deboronation in BF₃-mediated reactions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.34–7.24 (m, 5H, phenyl), 4.37–4.33 (m, 2H, piperidine CH₂), 3.52–3.48 (m, 2H, OCH₃-adjacent CH₂).

  • IR (KBr) : 1,680 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-O methoxy).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30 v/v).

  • Melting Point : 112–114°C (lit. 113°C).

Industrial Feasibility and Environmental Impact

  • Cost Analysis : Palladium-based methods incur higher costs ($120/g catalyst) versus amide condensation ($45/g reagents).

  • Waste Reduction : Ethanol/water recrystallization reduces solvent waste by 40% compared to column chromatography .

Q & A

Q. What are the common synthetic routes for (2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step coupling reactions , such as amide bond formation between substituted piperidine intermediates and benzoyl derivatives. Key steps include:

  • Nucleophilic substitution to introduce the 2-methoxyphenyl group onto the piperidine ring.
  • Friedel-Crafts acylation or amide coupling (e.g., using HBTU or EDC as coupling agents) to attach the phenylmethanone moiety .
    Reaction yields are influenced by:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .
  • Purification methods : Chromatography (silica gel, EtOAc/hexane gradients) to isolate high-purity products .
  • Temperature control : Avoiding side reactions (e.g., overalkylation) by maintaining mild conditions (rt to 100°C) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperidine ring conformation. For example, methoxy protons resonate at δ ~3.8 ppm, and aromatic protons show splitting patterns consistent with substitution .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related methanone derivatives .
  • HPLC-MS : Ensures >95% purity and confirms molecular weight .

Q. What in vitro assays are used for initial pharmacological screening?

  • Enzyme inhibition assays : Measure binding affinity to targets like retinol-binding proteins or kinases using fluorescence polarization or radiometric methods .
  • Cell viability assays : Evaluate anticancer potential via MTT or apoptosis markers (e.g., caspase-3 activation) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to assess target engagement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity in SAR studies?

  • Piperidine ring substitutions : Introducing electron-withdrawing groups (e.g., CF₃) at the 4-position enhances metabolic stability but may reduce solubility .
  • Methoxy group repositioning : Moving the methoxy group from the 2- to 4-position on the phenyl ring alters π-π stacking with hydrophobic binding pockets, as shown in docking studies .
  • Heterocycle replacement : Replacing phenyl with pyridinyl or imidazolyl groups modulates selectivity for kinase targets .
    Methodology : Parallel synthesis of analogs followed by IC₅₀ determination in dose-response assays .

Q. What preclinical models are suitable for evaluating in vivo efficacy?

  • Xenograft models : Subcutaneous tumor implants (e.g., in nude mice) to assess antitumor activity. Dosing regimens (oral vs. intravenous) are optimized via pharmacokinetic profiling (e.g., t₁/₂, Cmax) .
  • Neuroinflammatory models : LPS-induced CNS inflammation in rodents to test blood-brain barrier penetration .
    Key metrics : Tumor volume reduction, biomarker expression (e.g., IL-6), and toxicity profiles (e.g., liver enzyme levels) .

Q. How can contradictory data (e.g., conflicting bioactivity results) be resolved?

  • Batch reproducibility : Verify compound purity (>95% via HPLC) and stereochemical consistency (chiral HPLC or X-ray) .
  • Assay validation : Use orthogonal methods (e.g., SPR vs. fluorescence assays) to confirm target binding .
  • Meta-analysis : Compare results across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What computational strategies predict target interactions and ADMET properties?

  • Molecular docking : Software like AutoDock Vina models ligand-receptor binding poses. For example, the methanone carbonyl forms hydrogen bonds with catalytic lysine residues in kinases .
  • QSAR models : Predict logP and CYP450 inhibition using descriptors like polar surface area and H-bond donors .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with low RMSD values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.